molecular formula C19H30N2O3 B3335780 [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester CAS No. 1353987-46-8

[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B3335780
CAS No.: 1353987-46-8
M. Wt: 334.5 g/mol
InChI Key: GAVLVXZZRTYWJM-UHFFFAOYSA-N
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Description

The compound [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a piperidine-based carbamic acid ester derivative. Its structure features a six-membered piperidine ring substituted with a 2-hydroxyethyl group at the 1-position and an isopropyl-carbamic acid benzyl ester moiety at the 2-ylmethyl position.

Properties

IUPAC Name

benzyl N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-16(2)21(14-18-10-6-7-11-20(18)12-13-22)19(23)24-15-17-8-4-3-5-9-17/h3-5,8-9,16,18,22H,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVLVXZZRTYWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101115029
Record name Carbamic acid, N-[[1-(2-hydroxyethyl)-2-piperidinyl]methyl]-N-(1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353987-46-8
Record name Carbamic acid, N-[[1-(2-hydroxyethyl)-2-piperidinyl]methyl]-N-(1-methylethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353987-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(2-hydroxyethyl)-2-piperidinyl]methyl]-N-(1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester, with the CAS number 1353987-46-8, is a compound belonging to the class of piperidine derivatives. Its structure includes a piperidine ring, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H30N2O3C_{19}H_{30}N_{2}O_{3}, with a molecular weight of approximately 334.5 g/mol. The compound features a carbamate functional group, which is significant in influencing its biological properties.

PropertyValue
Molecular FormulaC19H30N2O3C_{19}H_{30}N_{2}O_{3}
Molecular Weight334.5 g/mol
PurityMin. 95%

Mechanisms of Biological Activity

The biological activity of piperidine derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. This compound may exhibit:

  • Anticancer Activity : Piperidine derivatives have shown promise in cancer therapy. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific pathways involved in cancer progression .
  • Cholinesterase Inhibition : Some studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition can enhance cholinergic transmission, potentially improving cognitive function .
  • Antimicrobial Properties : Research indicates that piperidine-based compounds possess antimicrobial activity against various pathogens, including bacteria and fungi. This is attributed to their ability to disrupt cellular processes or inhibit key metabolic pathways .

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related piperidine compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The mechanism involved the activation of apoptotic pathways and modulation of NF-κB signaling .
  • Neuroprotective Effects : In another study, a piperidine derivative was evaluated for its potential to inhibit AChE and BuChE. The results indicated that the compound could improve cognitive performance in animal models of Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Antimicrobial Activity : A series of piperidine derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The findings revealed significant antibacterial activity, suggesting that these compounds could serve as potential leads for antibiotic development .

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table summarizes critical differences between the parent compound and its analogs, focusing on substituents, molecular weight, and functional groups:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (Ref: 10-F083624) C19H28N2O4* ~348.44 - 2-Hydroxyethyl
- Isopropyl carbamate
Hydrophilic due to -OH; potential H-bond donor
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS 1353975-02-6) C19H27ClN2O3 366.89 - 2-Chloroacetyl
- Isopropyl carbamate
Higher molecular weight; reactive chlorine atom may confer stability or toxicity
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS N/A) C17H26N2O3 306.40 - Pyrrolidine ring
- 2-Hydroxyethyl
Smaller 5-membered ring; reduced steric hindrance
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS 1353979-82-4) C19H31N3O2 333.47 - 2-Aminoethyl
- Isopropyl carbamate
Amino group increases basicity; potential for salt formation
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354019-06-9) C19H28N2O4* ~348.44 - Stereoisomer (S-configuration) Stereochemistry may influence target binding or metabolic pathways

*Inferred from structural analogs.

Functional Group Impact on Bioactivity and Stability

  • Hydroxyethyl vs. However, the chloroacetyl group may confer greater metabolic stability due to reduced susceptibility to hydrolysis .
  • Piperidine vs. Pyrrolidine Rings : The pyrrolidine analog () has a smaller ring, which may alter conformational flexibility and binding affinity to biological targets. Pyrrolidine derivatives often exhibit faster clearance rates in vivo due to reduced steric bulk .
  • Aminoethyl Substitution: The aminoethyl analog () introduces a basic nitrogen, which could facilitate interactions with acidic residues in enzymes or receptors. This modification may also improve solubility in acidic environments .

Stereochemical Considerations

The stereoisomer [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354019-06-9) highlights the importance of chirality in drug design. Enantiomers can exhibit divergent pharmacokinetic or pharmacodynamic profiles; for example, the (S)-isomer may bind more selectively to a target protein than its (R)-counterpart .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

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